Methyl isocyanide
Overview
Description
Isocyanomethane, also known as methyl isocyanide, is an organic compound belonging to the isocyanide family. This colorless liquid is isomeric and isoelectronic to methyl cyanide (acetonitrile), but its reactivity is significantly different. It is known for its distinctly penetrating and vile odor, unlike the faintly sweet, ethereal odor of acetonitrile .
Synthetic Routes and Reaction Conditions:
Historical Preparation: Isocyanomethane was first prepared by A.
Common Method: The most common method for preparing isocyanomethane is the dehydration of N-methylformamide.
Metal Cyanides Reaction: Many metal cyanides react with methylating agents to form complexes of isocyanomethane.
Industrial Production Methods:
- The industrial production of isocyanomethane typically involves the dehydration of N-methylformamide under controlled conditions to ensure safety and efficiency .
Types of Reactions:
Oxidation: Isocyanomethane can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in literature.
Substitution: It is known to participate in substitution reactions, particularly in the formation of heterocyclic compounds.
Common Reagents and Conditions:
Dehydration Reagents: Dehydration of N-methylformamide is a common synthetic route.
Methylating Agents: Used in reactions with metal cyanides to form complexes.
Major Products:
Heterocycles: Isocyanomethane is mainly used for making five-membered heterocyclic rings.
Transition Metal Complexes: It is often used to prepare transition metal isocyanide complexes.
Mechanism of Action
Target of Action
Methyl isocyanide (MIC) is a highly reactive compound . It is known to be an electrophile, and its primary targets are biomolecules . The compound’s reactivity allows it to form complexes with metal ions in olfactory receptors .
Mode of Action
The mode of action of MIC is primarily through the alkylation of biomolecules . This interaction results in changes to the biomolecules’ structure and function. The presence of two orthogonally reactive carbons, a highly nucleophilic “carbanion” inductively stabilized by a carbene-like isocyanide carbon, is central to the reactivity of MIC .
Biochemical Pathways
It is known that mic can cause toxicity through the alkylation of biomolecules . This process can interfere with the normal functioning of these biomolecules and disrupt various biochemical pathways.
Pharmacokinetics
It is known that mic is rapidly degraded in an aqueous medium due to its high reactivity . This property can impact the bioavailability of MIC in the body.
Result of Action
The result of MIC’s action is primarily toxic. Exposure to MIC typically occurs through inhalation or dermal absorption, and toxicity might develop over 1 to 4 hours after exposure . Signs and symptoms of MIC exposure typically include cough, dyspnea, chest pain, lacrimation, eyelid edema, and unconsciousness .
Action Environment
The action of MIC can be influenced by environmental factors. For instance, its reactivity and therefore its action can be affected by the presence of water, as MIC is known to react with water . Furthermore, the compound’s volatility and the fact that it is a colorless, poisonous, lachrymatory (tearing agent), and flammable liquid mean that its action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of ignition sources.
Biochemical Analysis
Biochemical Properties
Methyl isocyanide plays a significant role in biochemical reactions, particularly in the formation of five-membered heterocyclic rings. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with metal cyanides, where this compound reacts with methylating agents to form complexes. These interactions are crucial for the synthesis of diverse heterocycles and transition metal complexes . The compound’s reactivity is attributed to the short C-N distance of 1.158 Å, which is characteristic of isocyanides .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal cyanides suggests that it may interfere with metal-dependent enzymes and proteins, potentially altering their function. Additionally, this compound’s reactivity with biomolecules could lead to modifications in cellular structures and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific interaction. This compound’s ability to form complexes with metal cyanides also suggests a role in metal ion regulation within cells . These interactions can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be very endothermic and can isomerize explosively to acetonitrile under certain conditions . This instability can affect its long-term impact on cellular function. Studies have shown that this compound can degrade over time, leading to variations in its biochemical effects. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild irritation and metabolic changes. At higher doses, it can lead to severe toxicity and adverse effects. Studies have reported increased incidence of fetal deaths and decreased fertility in animal models exposed to high levels of this compound . The compound’s toxicity is dose-dependent, with higher concentrations causing more pronounced effects on cellular and physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of heterocyclic compounds. It interacts with enzymes and cofactors that facilitate the formation of five-membered rings and transition metal complexes . These interactions can influence metabolic flux and metabolite levels within cells. The compound’s reactivity with metal cyanides also suggests a role in metal ion metabolism and regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form complexes with metal cyanides suggests that it may be transported in association with metal ions . This transport mechanism can affect its localization and accumulation within specific cellular compartments. Additionally, this compound’s solubility in water allows it to diffuse readily through cellular membranes .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with biomolecules and cellular structures. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its ability to form complexes with metal cyanides suggests that it may localize to areas with high metal ion concentrations . This localization can impact its activity and function within cells, potentially affecting various biochemical processes.
Scientific Research Applications
Isocyanomethane has diverse applications in scientific research:
Comparison with Similar Compounds
Methyl Cyanide (Acetonitrile): Isomeric and isoelectronic to isocyanomethane but with different reactivity and odor.
Methyl Isocyanate: Another compound in the isocyanide family but with different chemical properties and uses.
Uniqueness:
Properties
IUPAC Name |
isocyanomethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-3-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKSVHFXTRFQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075040 | |
Record name | Methyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-75-9 | |
Record name | Methyl isocyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylisonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocyanomethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04337 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isocyanomethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL ISOCYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5B6DXM7GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyl isocyanide?
A1: The molecular formula of this compound is CH3NC, and its molecular weight is 41.05 g/mol.
Q2: What spectroscopic techniques are used to study this compound?
A2: Various spectroscopic techniques are employed to characterize and study this compound. Some of the key techniques include:
- Microwave Spectroscopy: Used to determine the rotational spectrum and geometric parameters of this compound and its complexes with other molecules like Argon. [, ]
- Infrared (IR) Spectroscopy: Provides information about the vibrational modes and bonding characteristics of this compound, particularly valuable in analyzing its adsorption behavior on metal surfaces. [, , , ]
- Raman Spectroscopy: Complementary to IR spectroscopy, offering additional insights into the vibrational properties of this compound and its complexes. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used to study the interactions of this compound with proteins like Cytochrome P450 enzymes, taking advantage of isotopic labeling (13C) for detailed analysis. [, ]
- Electron Energy Loss Spectroscopy (EELS): Provides information about the electronic structure and excitation processes of this compound, particularly useful for studying valence-shell electrons. [, ]
- Photoacoustic Spectroscopy: Employed to investigate overtone absorptions of this compound, helping to understand energy transfer processes and potential for mode-selective chemistry. [, ]
- Inelastic Electron Tunneling Spectroscopy (IETS): Used in conjunction with Scanning Tunneling Microscopy (STM) to probe vibrational modes of individual this compound molecules adsorbed on metal surfaces. []
Q3: Why is this compound relevant in astrochemistry and astrobiology?
A3: this compound is considered a key compound in astrochemistry and astrobiology due to its presence in interstellar space and its potential role as a building block for more complex organic molecules. []
Q4: What is the adiabatic ionization energy (AIE) of this compound, and how was it determined?
A4: The adiabatic ionization energy (AIE) of this compound has been experimentally determined to be 11.263 ± 0.005 eV using Vacuum Ultraviolet (VUV) synchrotron radiation-based Threshold Photoelectron Photoion Coincidence (TPEPICO) spectroscopy. []
Q5: What are the common fragmentation pathways observed upon ionization of this compound?
A5: Ionization of this compound leads to several fragmentation pathways, resulting in the loss of neutral H, H2, CN, and HCN. These pathways have been studied using TPEPICO spectroscopy and supported by theoretical calculations. []
Q6: How does this compound interact with metal surfaces?
A6: this compound exhibits strong interactions with metal surfaces, particularly platinum (Pt) and nickel (Ni). Studies using techniques like Reflection Absorption Infrared Spectroscopy (RAIRS), Temperature-Programmed Desorption (TPD), and Scanning Tunneling Microscopy (STM) have revealed the following:
- Adsorption Sites: this compound adsorbs on Pt(111) surfaces at on-top sites at low coverages and both on-top and bridge sites at higher coverages. [, , ]
- Surface Reactions: this compound undergoes various surface reactions on Pt(111), including:
- Formation of Methylaminocarbyne: Hydrogenation of adsorbed this compound leads to the formation of Methylaminocarbyne (CNHCH3). [, ]
- Isomerization to Acetonitrile: While not directly observed on Pt(111), catalytic isomerization of this compound to Acetonitrile (CH3CN) has been demonstrated on nickel surfaces and in the presence of nickel complexes. []
- Surface Structure and Bonding: STM studies revealed that the interaction of this compound with Pt(111) leads to charge transfer from the metal to the molecule. []
Q7: What are the applications of this compound in organic synthesis?
A7: this compound serves as a versatile reagent in organic synthesis, particularly for constructing nitrogen-containing heterocycles. Some notable applications include:
- Synthesis of Pyrroles: this compound reacts with various electrophiles, such as alkynes and gem-dibromoalkenes, to yield substituted pyrroles through [2 + 3] cycloaddition reactions. [, , , ]
- Synthesis of Oxazolines, Imidazolines, and Pyrrolines: Silver-catalyzed [3+2] cycloadditions of α-trifluoromethylated Methyl isocyanides with polar double bonds provide access to trifluoromethylated heterocycles, including oxazolines, imidazolines, and pyrrolines. []
- Synthesis of Quinazolinones and Thiones: ortho-Lithiophenyl isocyanide, derived from this compound, reacts with various electrophiles, enabling the synthesis of substituted quinazolinones and thiones. []
- Synthesis of Benzimidazoles: A copper-catalyzed reaction involving ortho-bromoaryl isocyanides and primary amines provides a route to benzimidazoles. []
- Formation of N-[1-(Pyridyl)-1-alkenyl]formamides: α-Metalated (pyridylmethyl)isocyanides, readily prepared from this compound, react with carbonyl compounds to generate N-[1-(pyridyl)-1-alkenyl]formamides, which serve as versatile intermediates for further transformations. []
Q8: What computational chemistry methods have been used to study this compound?
A8: Computational chemistry plays a significant role in understanding the properties and reactivity of this compound. Key methods include:
- Density Functional Theory (DFT): Employed to investigate the structure, vibrational spectra, binding energies, and reaction mechanisms of this compound and its complexes. [, , , , ]
- Coupled Cluster Methods (CCSD(T)): Used to obtain highly accurate energetic information, often employed as benchmark calculations to evaluate the performance of other methods like DFT. []
- Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of this compound, including isomerization processes and interactions with other molecules. [, ]
Q9: How does the structure of this compound impact its reactivity?
A9: The unique electronic structure of this compound, characterized by a carbon atom bearing both a lone pair of electrons and a multiple bond to nitrogen, dictates its reactivity.
- Nucleophilicity of the Carbon Atom: The lone pair on the carbon makes it nucleophilic, enabling reactions with electrophiles like carbonyl compounds and metal centers. [, ]
- Electrophilicity of the Isocyanide Carbon: The electron-withdrawing nature of the isocyanide group renders the carbon electrophilic, allowing attack by nucleophiles such as amines. []
- [2+3] Cycloadditions: The isocyanide functionality readily participates in [2+3] cycloadditions with dipolarophiles like alkynes, leading to five-membered heterocycles. [, , , ]
- Migratory Insertion: this compound can insert into metal-carbon bonds, a process investigated computationally for zirconium complexes, highlighting the ability of the isocyanide to modify the coordination sphere of metal centers. []
Q10: What are the key findings from thermal explosion studies of this compound?
A10: Thermal explosion experiments, conducted to investigate the exothermic isomerization of this compound to Acetonitrile, have provided valuable kinetic and thermodynamic data:
- Enthalpy of Isomerization: The enthalpy change (ΔH) for the isomerization of this compound to Acetonitrile has been experimentally determined as −23.70 ± 0.14 kcal/mol. []
- Pressure and Volume Dependence: Explosion limits were found to depend on both the pressure and volume of the reaction vessel, with deviations from expected scaling laws observed at certain volumes. [, ]
- Numerical Simulations: Computational modeling of the thermal explosions, considering factors like reactant consumption, gas flow, and variations in thermal conductivity, successfully reproduced experimental data. []
Q11: What is the significance of this compound isomerization in thermal explosion theory?
A11: The unimolecular isomerization of this compound to Acetonitrile is considered a model reaction for testing thermal explosion theories due to its relative simplicity and well-defined kinetics. []
Q12: How does pressure influence the laser-induced isomerization of this compound?
A12: Infrared laser-induced isomerization of this compound exhibits a strong pressure dependence. The pressure threshold for isomerization reflects a balance between the average level of excitation achieved by the laser and the collisional deactivation rate determined by the sample pressure. []
Q13: Can this compound be used as a probe for studying biological systems?
A13: Yes, 13C-labeled this compound has been employed as an NMR probe to study the active site of Cytochrome P450 enzymes. The chemical shifts of the 13C and attached 1H nuclei are sensitive to the binding environment, providing information about ligand binding and structural changes within the enzyme active site. [, ]
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